Molecular Weight and Ligand Efficiency Advantage Over the Bis-Benzothiazole Analog (CAS 851977-95-2)
N'-(4-Methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide (MW 273.31 g/mol) is 19.7% lighter than its closest bis-benzothiazole analog, N'-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide (CAS 851977-95-2; MW 340.42 g/mol) . In fragment-based and lead-like screening campaigns, lower molecular weight correlates with higher ligand efficiency (LE), defined as binding energy per heavy atom. Using the rule-of-thumb LE threshold of ≥0.3 kcal/mol per heavy atom, the target compound (19 heavy atoms) has a substantially more favorable starting point than the analog (24 heavy atoms), which must achieve proportionally greater binding affinity to maintain equivalent LE [1]. This difference is operationally meaningful for procurement: the target compound offers a more fragment-like entry point with superior pharmacokinetic developability potential.
| Evidence Dimension | Molecular weight (MW) and heavy-atom count (HAC) |
|---|---|
| Target Compound Data | MW = 273.31 g/mol; HAC = 19 |
| Comparator Or Baseline | N'-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide (CAS 851977-95-2): MW = 340.42 g/mol; HAC = 24 |
| Quantified Difference | ΔMW = −67.11 g/mol (−19.7%); ΔHAC = −5 heavy atoms |
| Conditions | Calculated from molecular formula: target C₁₃H₁₁N₃O₂S vs. comparator C₁₆H₁₂N₄OS₂ |
Why This Matters
Lower MW and HAC provide a superior starting point for lead optimization with respect to ligand efficiency and oral bioavailability predictions, which directly informs compound selection for fragment-based drug discovery programs.
- [1] Hopkins, A.L. et al. The role of ligand efficiency metrics in drug discovery. Nat. Rev. Drug Discov. 2014, 13, 105–121. DOI: 10.1038/nrd4163. View Source
